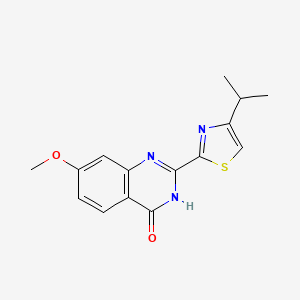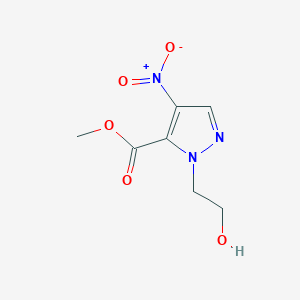
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-((4-Chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a phenylthiazole group, and a chlorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product. Common reagents include thionyl chloride, phenylthiazole, and piperidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reaction pathways.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl: A sulfur-containing organic building block used in organic synthesis.
1-[(4-Chlorophenyl)sulfonyl]proline: Another compound with a similar chlorophenylsulfonyl group.
Uniqueness: 1-((4-Chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide stands out due to its complex structure and potential applications. Its combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-17-6-8-18(9-7-17)30(27,28)25-12-10-16(11-13-25)20(26)24-21-23-19(14-29-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZONSCEQAERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B3305528.png)

![7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305559.png)
![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)



![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B3305590.png)
![N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3305595.png)
![1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305597.png)
![3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3305601.png)
![1-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305609.png)
![1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305617.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B3305619.png)
